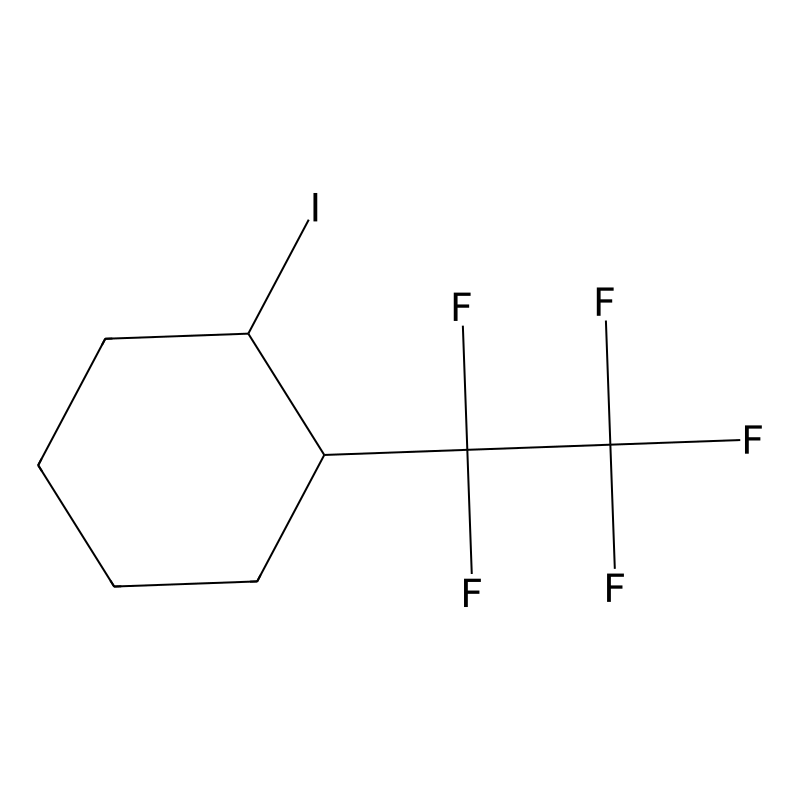

trans-1-Iodo-2-(pentafluoroethyl)cyclohexane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Trans-1-Iodo-2-(pentafluoroethyl)cyclohexane is a synthetic organic compound with the molecular formula and a molecular weight of approximately 328.06 g/mol. It is characterized by the presence of an iodine atom and a pentafluoroethyl group attached to a cyclohexane ring, which contributes to its unique chemical properties and reactivity. The compound is known for its high density (approximately 1.77 g/cm³) and has a boiling point of about 60°C at reduced pressure (6 mmHg) .

Trans-1-Iodo-2-(pentafluoroethyl)cyclohexane can be synthesized through several methods, primarily involving the introduction of the iodine and pentafluoroethyl groups onto the cyclohexane ring. Common synthetic routes include:

- Halogenation: Direct halogenation of cyclohexane derivatives using iodine and a suitable solvent.

- Nucleophilic Substitution: Reacting a precursor compound containing a leaving group with pentafluoroethyl iodide in the presence of a base.

- Fluorination: Utilizing fluorinated reagents to introduce the pentafluoroethyl group onto the cyclohexane framework.

These methods allow for controlled synthesis, ensuring the desired stereochemistry and functionalization are achieved .

Trans-1-Iodo-2-(pentafluoroethyl)cyclohexane has potential applications in various fields, including:

- Organic Synthesis: As an intermediate in synthesizing more complex organic molecules.

- Material Science: Due to its unique physical properties, it may be used in developing specialized materials or coatings.

- Pharmaceutical Research: Investigating its biological properties could lead to new therapeutic agents.

Several compounds share structural similarities with trans-1-iodo-2-(pentafluoroethyl)cyclohexane, including:

- 1-Bromo-2-(pentafluoroethyl)cyclohexane

- Contains bromine instead of iodine.

- Exhibits different reactivity patterns due to the differences in halogen electronegativity.

- Trans-1-Chloro-2-(pentafluoroethyl)cyclohexane

- Contains chlorine, which may result in different biological activities and chemical stability.

- Trans-1-Fluoro-2-(pentafluoroethyl)cyclohexane

- Features fluorine as a substituent, which could enhance its stability and alter its interaction with biological systems.

Comparison TableCompound Name Halogen Type Molecular Formula Unique Properties Trans-1-Iodo-2-(pentafluoroethyl)cyclohexane Iodine C8H10F5I High density, potential biological activity 1-Bromo-2-(pentafluoroethyl)cyclohexane Bromine C8H10F5Br Different reactivity due to bromine Trans-1-Chloro-2-(pentafluoroethyl)cyclohexane Chlorine C8H10F5Cl Varying stability and reactivity Trans-1-Fluoro-2-(pentafluoroethyl)cyclohexane Fluorine C8H10F6 Increased stability due to fluorination

| Compound Name | Halogen Type | Molecular Formula | Unique Properties |

|---|---|---|---|

| Trans-1-Iodo-2-(pentafluoroethyl)cyclohexane | Iodine | C8H10F5I | High density, potential biological activity |

| 1-Bromo-2-(pentafluoroethyl)cyclohexane | Bromine | C8H10F5Br | Different reactivity due to bromine |

| Trans-1-Chloro-2-(pentafluoroethyl)cyclohexane | Chlorine | C8H10F5Cl | Varying stability and reactivity |

| Trans-1-Fluoro-2-(pentafluoroethyl)cyclohexane | Fluorine | C8H10F6 | Increased stability due to fluorination |

Trans-1-Iodo-2-(pentafluoroethyl)cyclohexane stands out due to its unique combination of iodine and pentafluoroethyl functionalities, influencing both its chemical behavior and potential applications in various fields. Further research into its properties and interactions will enhance understanding and utilization in scientific endeavors.